molecular formula C30H31N3O4 B2423036 N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 893788-11-9

N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2423036
CAS RN: 893788-11-9
M. Wt: 497.595
InChI Key: WAOZJKBIVBKMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.595. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar compounds to the one you mentioned, such as studies on amide-containing isoquinoline derivatives, highlights the intricate relationships between molecular structure and physical properties. For example, certain amide derivatives have been studied for their ability to form gels or crystalline solids upon treatment with different acids. These structural studies extend to understanding how these compounds interact with other molecules, forming inclusion complexes that exhibit enhanced fluorescence emissions. Such properties are essential for developing materials with potential applications in sensing, imaging, or as components in organic electronic devices (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Behavior

The synthetic routes and chemical behavior of similar quinoline and amide derivatives provide valuable insights into how such compounds can be engineered and manipulated for various applications. Research into the synthesis of these compounds often reveals novel reactions and mechanisms that can be applied to create a wide range of derivatives with specific properties. For instance, the synthesis and evaluation of novel anilidoquinoline derivatives for therapeutic applications demonstrate the potential of these molecules in pharmaceutical research, indicating their role in antiviral and antiapoptotic effects (Ghosh et al., 2008).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-4-21-5-7-24(8-6-21)31-17-23-14-22-15-27-28(37-10-9-36-27)16-26(22)33(30(23)35)18-29(34)32-25-12-19(2)11-20(3)13-25/h5-8,11-16,31H,4,9-10,17-18H2,1-3H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOZJKBIVBKMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC(=C5)C)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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